Phantolide

Catalog No.
S563519
CAS No.
15323-35-0
M.F
C17H24O
M. Wt
244.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phantolide

CAS Number

15323-35-0

Product Name

Phantolide

IUPAC Name

1-(1,1,2,3,3,6-hexamethyl-2H-inden-5-yl)ethanone

Molecular Formula

C17H24O

Molecular Weight

244.37 g/mol

InChI

InChI=1S/C17H24O/c1-10-8-14-15(9-13(10)11(2)18)17(6,7)12(3)16(14,4)5/h8-9,12H,1-7H3

InChI Key

VDBHOHJWUDKDRW-UHFFFAOYSA-N

SMILES

CC1C(C2=C(C1(C)C)C=C(C(=C2)C)C(=O)C)(C)C

Synonyms

1-(2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)ethanone; 1,1,2,3,3,6-Hexamethyl-5-indanyl methyl Ketone; 6-Acetyl-1,1,2,3,3,5-hexamethylindan; 6-Acetyl-1,1,2,3,3,5-hexamethylindane; AHDI; AHMI; Musk phantolid; NSC 16827; Phantolid;

Canonical SMILES

CC1C(C2=C(C1(C)C)C=C(C(=C2)C)C(=O)C)(C)C

Environmental Science

Application: Phantolide, as a type of polycyclic musk fragrance (PMF), has been studied for its behavior in wastewater treatment plants (WWTPs). The focus is on its removal, adsorption, and biodegradation .

Method: The study was conducted in a conventional activated sludge (CAS) system in a WWTP in Northern Italy. Water was sampled at four different stations along the treatment process to understand the behavior of PMFs .

Results: Therefore, WWTP effluents represent possible point sources of pollution for aquatic ecosystems .

Fragrance Synthesis

Application: Phantolide is used in the synthesis of cyclic fragrances. The increasing demand for customized commodities and a greater understanding of olfaction have made the synthesis of fragrances with diverse structures and odor characters a core task .

Method: The synthesis of cyclic fragrances involves transformations of alkenes, alkynes, and enynes. Several strategies are used, including cycloaddition, catalytic cyclization, ring-closing metathesis, intramolecular addition, and rearrangement reactions .

Results: This results in increased selectivity, atom economy, sustainability, and product diversity .

Phantolide is a synthetic compound classified as a musk odorant, known for its distinctive fragrance profile. Its chemical structure is represented by the formula C₁₇H₂₄O, with a molecular weight of approximately 244.37 g/mol. Phantolide is also referred to by several other names, including 5-acetyl-1,1,2,3,3,6-hexamethylindan and 1,1,2,3,3,6-hexamethyl-5-indanyl methyl ketone. The compound has gained attention in the fragrance industry due to its pleasant aroma and potential applications in various products .

Typical of ketones. Key reactions include:

  • Nucleophilic Addition: The carbonyl group in Phantolide can react with nucleophiles such as Grignard reagents or hydrides.
  • Reduction: Phantolide can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or other carbonyl compounds to form larger molecules.

These reactions are significant for modifying its structure to create derivatives with varied olfactory properties .

Phantolide exhibits biological activities that are primarily linked to its use in fragrance formulations. Research indicates that synthetic musks like Phantolide may have endocrine-disrupting properties and potential neurotoxic effects when exposed to biological systems. Additionally, studies have shown that certain musk compounds can interfere with metabolic processes in organisms, raising concerns about their environmental impact and safety in consumer products .

The synthesis of Phantolide involves several methods:

  • Asymmetric Synthesis: This method focuses on creating specific enantiomers of Phantolide to enhance its olfactory qualities.
  • Multi-step Synthesis: A common approach includes the formation of intermediates through various organic reactions, followed by cyclization and functional group modifications.
  • Analogues Development: Researchers have synthesized various analogues of Phantolide to explore their odor profiles and biological activities .

Phantolide is primarily used in the fragrance industry as a musk scent component. Its applications include:

  • Perfumes: Incorporated into various perfumes for its pleasant aroma.
  • Personal Care Products: Used in lotions, shampoos, and soaps.
  • Household Products: Added to air fresheners and cleaning agents for scent enhancement.

Due to its synthetic nature, Phantolide serves as a substitute for natural musk sources, which are often more expensive and less sustainable .

Studies investigating the interactions of Phantolide with biological systems have highlighted its potential as a skin sensitizer and photosensitizer under certain conditions. Research indicates that exposure to UV light can lead to photochemical transformations of Phantolide, resulting in byproducts that may pose health risks. These findings underscore the importance of evaluating the safety profiles of synthetic musk compounds in consumer products .

Phantolide shares structural similarities with several other synthetic musk compounds. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
TonalideC₁₈H₂₄OKnown for its strong musky scent; used widely in fragrances.
AmbrettolideC₁₃H₁₈O₂Derived from natural sources; has a fruity note alongside muskiness.
MusconeC₁₃H₁₈OA natural musk compound with a distinct odor profile; more expensive than synthetic alternatives.
GalaxolideC₁₈H₂₄O₂Commonly used in laundry products; has a clean scent reminiscent of fresh linens.

Phantolide's uniqueness lies in its specific molecular structure and fragrance profile, which differentiates it from these similar compounds while still serving similar applications in perfumery and consumer products .

The discovery and development of Phantolide emerged from the broader scientific quest to replace traditional animal-derived musk compounds with synthetic alternatives that could provide superior performance characteristics while addressing ethical concerns about animal sourcing. The compound's initial commercialization occurred through Givaudan, remarkably without complete knowledge of its chemical structure, which was elucidated four years later through systematic analytical investigation. This discovery represented a pivotal moment in fragrance chemistry, as researchers had successfully created a polycyclic musk that demonstrated improved stability in harsh alkaline conditions compared to earlier nitro-musk compounds.

The evolution of Phantolide research has been driven by the need to eliminate problematic nitro functional groups from musk compounds, which exhibited photochemical reactivity and instability in alkaline media. The compound's development was significantly influenced by the prior discovery of ambroxide, a non-nitro aromatic musk that demonstrated the feasibility of creating effective musk fragrances without the inherent limitations of nitro-containing molecules. This breakthrough promoted extensive research into nitro-free musk alternatives, ultimately leading to the polycyclic musk family that includes Phantolide as a prominent member.

Contemporary research on Phantolide has expanded beyond simple fragrance applications to encompass sophisticated analytical methods, environmental monitoring, and toxicological assessments. Recent studies have employed advanced techniques such as lipase-catalyzed enantioselective transesterification for synthesizing Phantolide analogues, enabling researchers to explore structure-activity relationships and optimize olfactory properties. The compound's research trajectory demonstrates the evolution from accidental discovery to systematic scientific investigation, reflecting the maturation of fragrance chemistry as a rigorous academic discipline.

Classification and Positioning within Synthetic Musk Compounds

Phantolide occupies a distinct position within the broader classification of synthetic musk compounds, specifically categorized as a polycyclic musk belonging to the indane subgroup. The compound's structural classification as an acetylated hexamethylindane distinguishes it from other major musk categories, including nitro musks (such as musk xylene and musk ketone) and macrocyclic musks (such as muscone and civetone). This classification system reflects fundamental differences in molecular architecture, olfactory characteristics, and performance properties that influence both commercial applications and regulatory considerations.

Within the polycyclic musk family, Phantolide shares structural similarities with related compounds such as Celestolide, Traseolide, and Cashmeran, all featuring indane-based frameworks with various substitution patterns. The specific positioning of the acetyl group at the 6-position and the extensive methylation pattern (1,1,2,3,3,5-hexamethyl substitution) contribute to Phantolide's unique olfactory profile and physicochemical properties. This structural arrangement results in a compound that exhibits sweet-musky, somewhat animal and slightly sour-sweaty odor characteristics with exceptional tenacity.

The compound's classification extends beyond structural considerations to include functional categorizations based on application areas and regulatory status. Phantolide is classified as a fragrance ingredient under various international frameworks, including IFRA (International Fragrance Association) standards that establish usage limitations and safety guidelines. The compound's positioning within regulatory frameworks reflects its recognition as both a valuable commercial ingredient and a substance requiring careful monitoring due to potential environmental and health implications.

Current Research Landscape and Academic Significance

The contemporary research landscape surrounding Phantolide encompasses multiple interconnected disciplines, including organic synthesis, environmental chemistry, toxicology, and regulatory science. Recent academic investigations have focused on developing novel synthetic methodologies for creating Phantolide analogues with enhanced olfactory properties and reduced environmental impact. These studies employ sophisticated techniques such as asymmetric synthesis using lipase catalysis, enabling researchers to produce enantiomerically pure compounds and investigate the relationship between molecular chirality and olfactory perception.

Environmental research represents a particularly active area of Phantolide investigation, with studies documenting the compound's widespread occurrence in wastewater effluents, sediments, and biological tissues. These investigations have revealed that Phantolide, along with other polycyclic musks, can persist in environmental systems and accumulate in both aquatic organisms and human tissues. The compound's lipophilic nature and resistance to biodegradation contribute to its environmental persistence, making it a subject of ongoing monitoring efforts in various geographic regions.

Toxicological research on Phantolide has yielded mixed findings, with genotoxicity studies indicating no significant mutagenic effects in standard assays, while other investigations suggest potential impacts on cellular transport mechanisms. Recent research has identified Phantolide's ability to inhibit efflux transporters in biological membranes, potentially enhancing the accumulation of other toxic substances within cells. These findings have significant implications for risk assessment and regulatory decision-making, contributing to ongoing debates about appropriate usage levels and safety margins for polycyclic musk compounds.

XLogP3

4.8

GHS Hazard Statements

Aggregated GHS information provided by 1561 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (97.57%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (99.94%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

64058-43-1
15323-35-0

Wikipedia

Acetyl hexamethyl indan

Use Classification

Cosmetics -> Masking

General Manufacturing Information

Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)-: ACTIVE

Dates

Modify: 2023-08-15

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